(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring, a methoxymethyl group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid typically involves the following steps:
Formation of Pyrrolidine Derivative: The initial step involves the synthesis of a pyrrolidine derivative through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Methoxymethylation: The pyrrolidine derivative is then subjected to methoxymethylation using methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Butenoic Acid Formation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted organic synthesis (MAOS) can be employed to increase synthetic efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the design of new drugs targeting various diseases.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Materials Science: The compound is investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-(methoxymethyl)pyrrolidin-1-yl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Properties
IUPAC Name |
(E)-4-[2-(methoxymethyl)pyrrolidin-1-yl]-4-oxobut-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-15-7-8-3-2-6-11(8)9(12)4-5-10(13)14/h4-5,8H,2-3,6-7H2,1H3,(H,13,14)/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLBWJPFXMQANG-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1CCCN1C(=O)/C=C/C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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